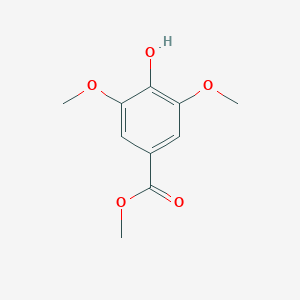

Methyl 4-hydroxy-3,5-dimethoxybenzoate

Overview

Description

Methyl Syringate is used in studies of volatile compound and sensorial characterization of red wine aged in cherry, chestnut, false acacia, ash and oak wood barrels

Methyl syringate is a benzoate ester obtained by the formal condensation of carboxy group of syringic acid with methanol. It has a role as a plant metabolite. It is a benzoate ester, a dimethoxybenzene and a member of phenols. It derives from a syringic acid.

Mechanism of Action

Target of Action

Methyl syringate’s primary targets are the Transient Receptor Potential Channel Ankryn 1 (TRPA1) and Protein Tyrosine Phosphatases (PTPs), particularly PTPN2 and PTPN6 . TRPA1 is a member of the TRP superfamily of structurally related, nonselective cation channels often coexpressed in sensory neurons . PTPN2 and PTPN6 are involved in insulin resistance .

Mode of Action

Methyl syringate selectively activates hTRPA1 . It acts as a dual-targeting inhibitor of PTPN2 and PTPN6 . It inhibits the catalytic activity of PTPN2 and PTPN6 in vitro .

Biochemical Pathways

Methyl syringate affects the biochemical pathways related to TRPA1 and PTPN2/PTPN6. Activation of TRPA1 can lead to various physiological responses, including pain sensation and inflammation . Inhibition of PTPN2 and PTPN6 can increase glucose uptake, which is beneficial for managing type 2 diabetes .

Pharmacokinetics

It’s known that methyl syringate can regulate food intake and gastric emptying through a trpa1-mediated pathway .

Result of Action

Methyl syringate’s action results in the activation of TRPA1 and the inhibition of PTPN2 and PTPN6 . This leads to increased glucose uptake in mature 3T3-L1 adipocytes . It can also regulate food intake and gastric emptying .

Action Environment

It’s known that methyl syringate is found in kalopanax pictus nakai (araliaceae), suggesting that it may be influenced by the plant’s growth conditions .

Biological Activity

Methyl 4-hydroxy-3,5-dimethoxybenzoate, commonly known as methyl syringate, is a phenolic compound with a variety of biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : CHO

- Molecular Weight : 212.2 g/mol

- Melting Point : 103-107 °C

- Boiling Point : 339.9 °C at 760 mmHg

- Density : Approximately 1.221 g/cm³

- Solubility : Soluble in alcohol and ether; slightly soluble in water .

Biological Activities

This compound exhibits several notable biological activities:

- Antioxidant Properties : This compound has been shown to scavenge free radicals, which can help protect cells from oxidative stress.

- Antifungal Activity : Research indicates that methyl syringate possesses antifungal properties, making it a potential candidate for treating fungal infections .

- Anti-inflammatory Effects : It has been reported to inhibit cyclooxygenase enzymes, which play a significant role in the inflammatory process .

- Antibacterial Effects : Methyl syringate has been identified as an antibacterial agent in various studies, particularly in the context of bee products where it contributes to their antibacterial properties .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It inhibits enzymes such as cytochrome P450 and cyclooxygenase, which are crucial in drug metabolism and inflammatory pathways, respectively .

- Phenolic Mediator : As a phenolic compound, it acts as a mediator for bacterial and fungal laccases, enhancing their activity .

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

Scientific Research Applications

Medicinal Applications

Methyl syringate has been studied for its potential medicinal properties, particularly its antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Activity

In a study evaluating the antiproliferative activity of methyl syringate on human tumor cell lines (HCT-116, PC-3, and SF-295), it demonstrated significant cell growth inhibition values of 72.97%, 74.55%, and 68.34% respectively when tested at a concentration of 50 µg/mL . This suggests its potential as a therapeutic agent in cancer treatment.

Enzyme Mediator

Methyl syringate acts as an efficient phenolic mediator in enzymatic reactions involving bacterial and fungal laccases.

Antioxidant Properties

Research indicates that methyl syringate possesses antioxidant activities, which may contribute to its protective effects against oxidative stress-related diseases.

Study Findings

In vitro assays have shown that methyl syringate can scavenge free radicals effectively, suggesting its potential use in formulations aimed at reducing oxidative damage in biological systems .

Cosmetic Applications

Due to its antioxidant and skin-protective properties, methyl syringate is being explored for use in cosmetic formulations.

Formulation Benefits

In cosmetic products, it can help protect skin from environmental stressors and improve skin health by reducing signs of aging through its antioxidant action .

Agricultural Applications

Methyl syringate has been investigated for its role as a natural pesticide due to its antimicrobial properties.

Efficacy Against Pathogens

Studies have shown that it can inhibit the growth of certain plant pathogens, making it a candidate for developing eco-friendly agricultural treatments .

Summary Table of Applications

Q & A

Q. Basic: What are the recommended spectroscopic techniques for characterizing Methyl 4-hydroxy-3,5-dimethoxybenzoate?

Answer:

Structural elucidation of this compound requires a combination of spectroscopic methods:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to identify proton environments (e.g., methoxy groups at δ ~3.8–3.9 ppm, aromatic protons) and carbon backbone .

- Infrared Spectroscopy (IR): Detect functional groups such as ester carbonyl (C=O stretch at ~1700 cm) and hydroxyl groups (broad O-H stretch at ~3200–3500 cm) .

- Mass Spectrometry (MS): Confirm molecular weight (212.2 g/mol) via high-resolution MS and analyze fragmentation patterns .

Q. Basic: How can this compound be synthesized in a laboratory setting?

Answer:

A validated synthesis route involves:

Alkylation of this compound (IV): React with benzyl bromide under basic conditions (e.g., KCO/DMF) to introduce protective groups .

Hydrolysis and Acylation: Hydrolyze the methyl ester to a carboxylic acid (VI), convert to acid chloride (VII) using thionyl chloride, and acylate with amines to form derivatives .

Key Considerations: Monitor reaction progress via TLC and purify intermediates via column chromatography .

Q. Advanced: How do substituents influence the chromatographic behavior of this compound?

Answer:

The 3,5-dimethoxy groups shield the hydroxyl group, increasing hydrophobicity and retention time in reversed-phase HPLC. In ion-exchange chromatography with HDTMA-containing eluents, the carboxylate group interacts as a counterion, altering elution order compared to unshielded analogs .

Methodological Tip: Optimize mobile phase pH (e.g., acetate buffer) to enhance separation of methoxylated benzoates .

Q. Advanced: Why is this compound not a substrate for 4-hydroxybenzoate 1-hydroxylase?

Answer:

The enzyme from Candida parapsilosis shows strict specificity for unsubstituted 4-hydroxybenzoate. The 3,5-dimethoxy groups sterically hinder binding to the active site, preventing hydroxylation. No catalytic activity or hydrogen peroxide formation was observed with this compound .

Implication: Use alternative enzymes or chemical hydroxylation strategies for functionalization .

Q. Basic: What solubility properties are critical for experimental design with this compound?

Answer:

The compound is sparingly soluble in water due to its ester and methoxy groups but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and alcohols. Pre-dissolve in DMSO (10–50 mM) for biological assays .

Safety Note: Avoid inhalation of aerosols; use fume hoods during handling .

Q. Advanced: How can contradictory reactivity data in nucleophilic reactions of this compound be resolved?

Answer:

Contradictions (e.g., ester stability vs. hydrolysis rates) arise from reaction conditions:

- Acidic/Basic Media: The ester hydrolyzes rapidly under strong alkaline conditions (pH >10) but remains stable in neutral or mildly acidic buffers .

- Steric Effects: Methoxy groups reduce nucleophilic attack on the ester carbonyl.

Resolution: Conduct kinetic studies under controlled pH and temperature, monitoring via HPLC .

Q. Advanced: How does isotopic labeling (e.g., 2^{2}2H-methoxy groups) aid in metabolic studies of this compound?

Answer:

Deuterated analogs (e.g., 4-Hydroxy-3,5-di(methoxy-d)-benzoic acid methyl ester) enable tracking via mass spectrometry:

- Metabolic Fate: Quantify demethylation or hydroxylation products in vivo .

- Mechanistic Insights: Distinguish enzymatic vs. non-enzymatic degradation pathways .

Synthesis: Substitute methoxy groups with deuterated methanol during alkylation .

Q. Basic: What are the primary degradation pathways of this compound under varying pH?

Answer:

- Acidic Conditions (pH <3): Ester hydrolysis to 4-hydroxy-3,5-dimethoxybenzoic acid .

- Alkaline Conditions (pH >10): Rapid saponification of the ester group .

- Photodegradation: UV exposure may cleave methoxy groups, forming quinones.

Storage Recommendation: Store at 2–8°C in inert atmosphere to minimize hydrolysis .

Properties

IUPAC Name |

methyl 4-hydroxy-3,5-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-13-7-4-6(10(12)15-3)5-8(14-2)9(7)11/h4-5,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXJAEGJWHJMGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00237016 | |

| Record name | Benzoic acid, 4-hydroxy-3,5-dimethoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00237016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884-35-5 | |

| Record name | Methyl syringate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl syringate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000884355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-hydroxy-3,5-dimethoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00237016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-hydroxy-3,5-dimethoxy-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL SYRINGATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5A196MP8A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.